molecular formula C18H24N2O2 B8590391 N,N'-di-(p-anisyl)ethylenediamine

N,N'-di-(p-anisyl)ethylenediamine

Cat. No.: B8590391
M. Wt: 300.4 g/mol
InChI Key: AVHNOBYTCDKTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Di-(p-anisyl)ethylenediamine is an ethylenediamine derivative featuring two p-methoxyphenyl (anisyl) groups attached to the nitrogen atoms of the ethylenediamine backbone. These analogs vary in substituent groups, which critically influence their chemical reactivity, chelation capacity, and industrial or biological utility .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N,N'-bis[(4-methoxyphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-21-17-7-3-15(4-8-17)13-19-11-12-20-14-16-5-9-18(22-2)10-6-16/h3-10,19-20H,11-14H2,1-2H3

InChI Key

AVHNOBYTCDKTEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCNCC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)

  • Structure : Four 2-pyridylmethyl groups attached to ethylenediamine.
  • Applications :
    • Strong zinc chelator with applications in apoptosis studies (e.g., TPEN depletes intracellular Zn²⁺, inducing oxidative stress and mitochondrial dysfunction in HL-60 and H9c2 cells) .
    • Inhibitor of metallo-β-lactamases (MBLs) via zinc stripping, though efficacy depends on substituent strength .
  • Key Findings :
    • TPEN-induced Zn²⁺ depletion reduces ERK pathway activation, leading to cardiomyocyte damage .
    • Lower zinc affinity compared to EDTA or DOTA but effective in biological systems due to cell permeability .

N,N,N',N'-Tetrakis(2-quinolylmethyl)ethylenediamine (TQEN)

  • Structure: Quinoline-substituted analog of TPEN.
  • Applications :
    • Fluorescent probe for Zn²⁺ detection via photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF) .
  • Key Findings :
    • Methoxy-modified TQEN derivatives exhibit enhanced selectivity for Zn²⁺ over competing ions like Cd²⁺ .

N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED)

  • Structure : Four 2-hydroxyethyl groups on ethylenediamine.
  • Applications: Initiator for synthesizing multi-armed polypeptides via hydrogen-bonding organocatalysis, yielding polymers with low polydispersity (PDI: 1.02–1.05) .
  • Key Findings :
    • THEED enables controlled ring-opening polymerization of N-carboxyanhydrides, critical for biomedical materials .

N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine

  • Structure : Schiff base with 3,4-methylenedioxybenzylidene substituents.
  • Synthesis :
    • Yield: ~67.88% via condensation of ethylenediamine with substituted benzaldehydes .

N,N'-Bis(mercaptoacetamido)ethylenediamine

  • Structure : Mercaptoacetamido groups on ethylenediamine.
  • Applications :
    • Technetium-99m radiopharmaceutical for renal imaging, with faster clearance than Tc-99m DTPA .
  • Key Findings :
    • 70–75% renal excretion within 30 minutes in preclinical models .

Structural and Functional Comparison Table

Compound Substituents Molecular Weight* Key Applications Notable Findings References
N,N'-Di-(p-anisyl)ethylenediamine p-methoxyphenyl ~312.36 (Inferred) Chelation, catalysis Limited direct data -
TPEN 2-pyridylmethyl 446.54 Zinc chelation, apoptosis studies Induces ROS-mediated ERK inhibition
TQEN 2-quinolylmethyl ~566.64 Zn²⁺ fluorescence sensing Methoxy enhances selectivity
THEED 2-hydroxyethyl 292.38 Polymer synthesis Enables low-PDI polypeptides
N,N'-Bis(3,4-methylenedioxybenzylidene) 3,4-methylenedioxybenzylidene ~354.34 Antibacterial 67.88% synthesis yield

*Calculated based on substituents and ethylenediamine backbone.

Impact of Substituent Groups

  • Electron-Donating Groups (e.g., methoxy in anisyl) : Enhance metal-binding affinity and solubility in polar solvents.
  • Aromatic Substituents (e.g., pyridyl/quinaldyl) : Improve fluorescence properties and selectivity for transition metals.
  • Hydrophilic Groups (e.g., hydroxyethyl) : Facilitate water solubility, critical for biomedical applications .

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